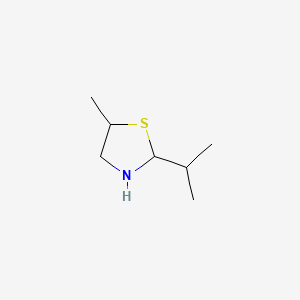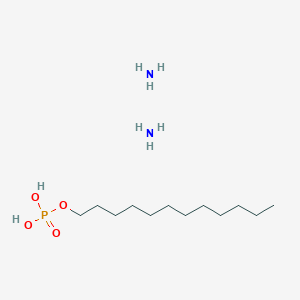
Diammonium dodecyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diammonium dodecyl phosphate is an inorganic compound that combines the properties of ammonium phosphate and dodecyl phosphate It is primarily used in various industrial applications due to its unique chemical properties, such as its ability to act as a surfactant and its solubility in water
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diammonium dodecyl phosphate can be synthesized through the reaction of dodecyl alcohol with phosphoric acid, followed by neutralization with ammonia. The reaction typically occurs in a two-step process:
Esterification: Dodecyl alcohol reacts with phosphoric acid to form dodecyl phosphate.
Neutralization: The dodecyl phosphate is then neutralized with ammonia to produce this compound.
The reaction conditions for the esterification step usually involve heating the mixture to around 100-120°C, while the neutralization step is carried out at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes to ensure high yield and purity. The process begins with the controlled addition of dodecyl alcohol to phosphoric acid in a reactor, followed by the gradual introduction of ammonia. The reaction mixture is then subjected to purification steps, such as filtration and crystallization, to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diammonium dodecyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form dodecyl alcohol and ammonium phosphate.
Oxidation: It can be oxidized to form dodecyl phosphate and other oxidation products.
Substitution: It can participate in substitution reactions where the dodecyl group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
Hydrolysis: Dodecyl alcohol and ammonium phosphate.
Oxidation: Dodecyl phosphate and other oxidation products.
Substitution: Substituted dodecyl phosphate derivatives.
Applications De Recherche Scientifique
Diammonium dodecyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the preparation of biological buffers and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and as an additive in fertilizers to improve nutrient availability.
Mécanisme D'action
The mechanism of action of diammonium dodecyl phosphate is primarily based on its ability to act as a surfactant. It reduces the surface tension of aqueous solutions, thereby enhancing the solubility and dispersion of various compounds. In biological systems, it can interact with cell membranes, facilitating the transport of molecules across the membrane. The molecular targets and pathways involved include interactions with lipid bilayers and membrane proteins.
Comparaison Avec Des Composés Similaires
Diammonium dodecyl phosphate can be compared with other similar compounds such as:
Diammonium hydrogen phosphate: Used primarily as a fertilizer and fire retardant.
Monoammonium phosphate: Another fertilizer with similar nutrient content but different solubility properties.
Dodecyl sulfate: A surfactant with similar properties but different chemical structure.
Uniqueness
This compound is unique due to its combination of surfactant properties and nutrient content, making it versatile for use in both agricultural and industrial applications. Its ability to enhance the efficiency of fertilizers while also serving as a surfactant in various chemical processes sets it apart from other compounds.
Propriétés
Numéro CAS |
65138-75-2 |
|---|---|
Formule moléculaire |
C12H27O4P.2H3N C12H33N2O4P |
Poids moléculaire |
300.38 g/mol |
Nom IUPAC |
azane;dodecyl dihydrogen phosphate |
InChI |
InChI=1S/C12H27O4P.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;;/h2-12H2,1H3,(H2,13,14,15);2*1H3 |
Clé InChI |
OEGDRYRDQUBDHT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOP(=O)(O)O.N.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


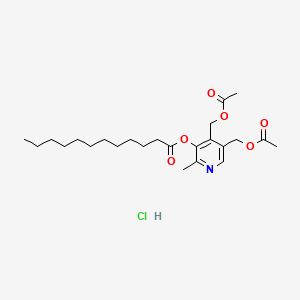
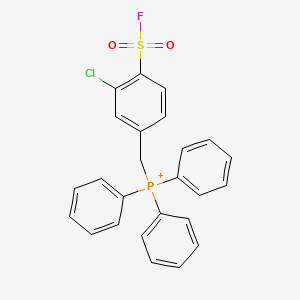

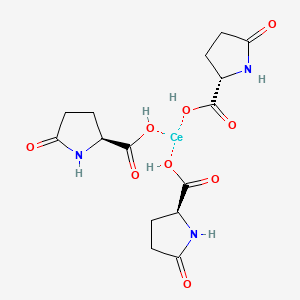
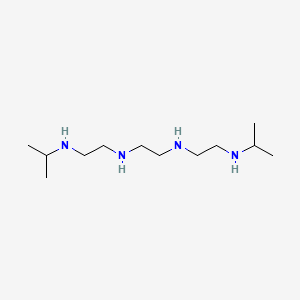

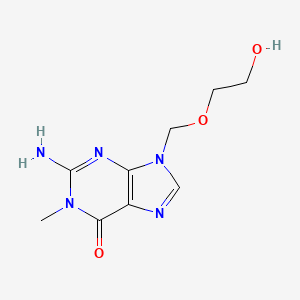
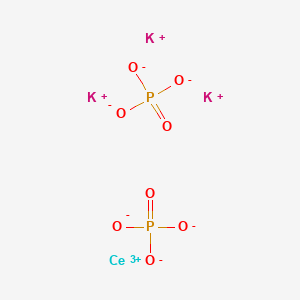
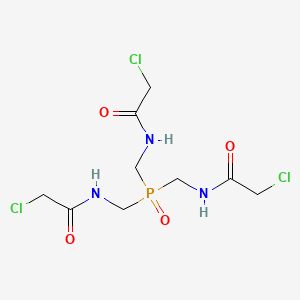
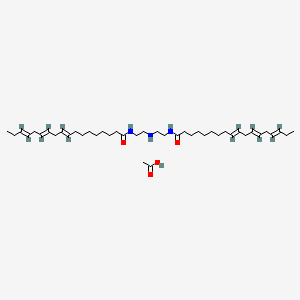
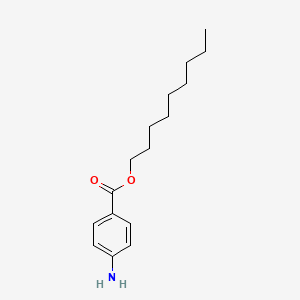
![1-[(2-Ethylhexyl)amino]-4-hydroxyanthraquinone](/img/structure/B12668910.png)
![2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene](/img/structure/B12668916.png)
